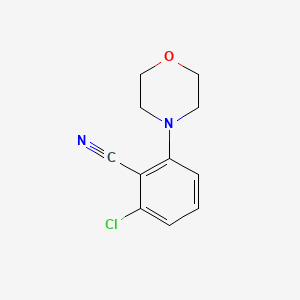

2-chloro-6-morpholinobenzonitrile

Beschreibung

2-Chloro-6-[4-(morpholinosulfonyl)phenoxy]benzonitrile (C₁₇H₁₅ClN₂O₄S) is a benzonitrile derivative featuring a chloro substituent at position 2, a morpholinosulfonyl-linked phenoxy group at position 6, and a nitrile functional group. Its molecular weight is 378.83 g/mol . This compound is listed in chemical supplier databases but lacks extensive pharmacological or industrial application data in the provided sources .

Eigenschaften

IUPAC Name |

2-chloro-6-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQGIIVRECJHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-morpholinobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with morpholine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group.

Industrial Production Methods: On an industrial scale, the production of 2-chloro-6-morpholinobenzonitrile can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-morpholinobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The morpholine group can be oxidized to form N-oxide derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-morpholinobenzonitrile has found applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-6-morpholinobenzonitrile involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table highlights structural differences between 2-chloro-6-[4-(morpholinosulfonyl)phenoxy]benzonitrile and the structurally related 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile (C₁₅H₁₃ClN₂, molecular weight 256.73 g/mol) :

Physicochemical Properties

- Polarity and Solubility: The morpholinosulfonyl-phenoxy group in the first compound likely enhances polarity compared to the ethylamino-chlorophenyl group in the second compound. This difference may result in higher aqueous solubility for the former, though experimental data are unavailable in the provided sources .

- Stability: The sulfonyl group in the first compound may confer resistance to enzymatic degradation, whereas the ethylamino group in the second compound could make it more susceptible to metabolic oxidation .

Biologische Aktivität

2-Chloro-6-morpholinobenzonitrile (CAS No. 20925-56-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-chloro-6-morpholinobenzonitrile can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 229.66 g/mol

- IUPAC Name : 2-chloro-6-morpholinobenzonitrile

Structural Features

The compound features a chlorinated benzene ring, a morpholine moiety, and a nitrile group, which contribute to its biological activity. The presence of the morpholine ring is particularly significant as it is known for enhancing pharmacological properties.

The biological activity of 2-chloro-6-morpholinobenzonitrile is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that 2-chloro-6-morpholinobenzonitrile exhibits cytotoxic effects against various cancer cell lines. This activity is believed to stem from its ability to induce apoptosis in malignant cells.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Protects neuronal cells from damage |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of 2-chloro-6-morpholinobenzonitrile on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent in pharmaceutical applications.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of the compound in an animal model of Parkinson's disease. The findings revealed that treatment with 2-chloro-6-morpholinobenzonitrile significantly reduced dopaminergic neuron loss and improved motor function, suggesting its potential therapeutic role.

Q & A

Q. What role do substituents (chloro vs. morpholino) play in modulating biological activity?

- Methodological Answer :

- QSAR Studies : Replace chloro with fluoro or methoxy groups to assess electronic effects on kinase inhibition (e.g., pIC₀ changes by 0.5–1.0 log units) .

- Docking Simulations : Morpholine’s oxygen engages in hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase), as shown in Glide/SP docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.